![molecular formula C18H17N3O2S2 B2943328 4-(4-(methylthio)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021093-90-2](/img/structure/B2943328.png)
4-(4-(methylthio)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(methylthio)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound that falls into the category of heterocyclic compounds It's unique due to its incorporation of sulfur atoms within its structure, which imparts specific electronic and steric properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(4-(methylthio)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multiple steps:
Starting Materials: : Common starting materials include thiophene derivatives, methylthio benzene derivatives, and suitable pyrrolo[3,4-d]pyrimidine precursors.
Condensation Reactions: : Initial steps often involve condensation reactions to form intermediate compounds.
Cyclization: : Cyclization reactions follow, forming the core heterocyclic structure.
Functionalization: : Additional steps to introduce and position the thiomethyl and thiophen-2-ylmethyl groups.
Industrial Production Methods:
Industrially, the compound's production would rely on scalable synthetic routes that prioritize yield, cost-effectiveness, and safety. This typically involves optimization of reaction conditions such as temperature, pressure, and solvent choice to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound can undergo oxidation at the sulfur atoms, leading to sulfoxide or sulfone derivatives.
Reduction: : Reductive reactions may reduce the pyrrolo[3,4-d]pyrimidine ring or the thiophenyl moieties.
Substitution: : Electrophilic or nucleophilic substitutions can occur on the aromatic rings or at the pyrrolo[3,4-d]pyrimidine core.
Common Reagents and Conditions:
Oxidizing Agents: : Hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substituents: : Halides, alkyl groups, and other electrophiles or nucleophiles depending on the desired substitution pattern.
Major Products:
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced heterocyclic compounds.
Substitution: : Various substituted derivatives retaining the core structure.
Wissenschaftliche Forschungsanwendungen
The compound has several notable scientific research applications:
Chemistry: : Utilized in studying reaction mechanisms involving sulfur-containing heterocycles.
Biology: : Investigated for potential interactions with biological macromolecules, enzyme inhibition, and signal transduction pathways.
Medicine: : Explored for therapeutic properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: : Applications in materials science, particularly in the development of electronic or optoelectronic materials due to the electronic properties imparted by the thiomethyl and thiophen-2-yl groups.
Wirkmechanismus
The compound's mechanism of action can vary depending on its application. Generally:
Molecular Targets: : It may interact with enzymes, receptors, or nucleic acids.
Pathways Involved: : In medical applications, it may modulate pathways like apoptosis, inflammation, or microbial growth.
Vergleich Mit ähnlichen Verbindungen
Pyrrolo[3,4-d]pyrimidine Derivatives: : Similar compounds with different substituents can offer insights into structure-activity relationships.
Thiomethyl and Thiophenyl Substituted Compounds: : Analogous compounds help to understand the influence of these groups on chemical and biological properties.
Uniqueness:
This compound is unique due to its specific combination of thiomethyl and thiophen-2-ylmethyl groups attached to the pyrrolo[3,4-d]pyrimidine core, which influences its electronic properties and reactivity.
Remember, this compound is a creation of synthetic ingenuity, marrying intricate chemical functionalities to unlock potential across multiple scientific arenas.
Eigenschaften
IUPAC Name |
4-(4-methylsulfanylphenyl)-6-(thiophen-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-24-12-6-4-11(5-7-12)16-15-14(19-18(23)20-16)10-21(17(15)22)9-13-3-2-8-25-13/h2-8,16H,9-10H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHGDYUEKZDPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=CS4)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
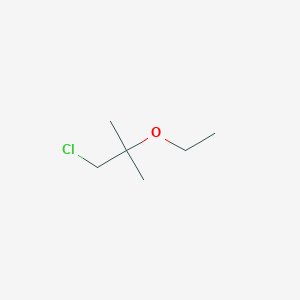
![2-(4-Benzoylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2943251.png)
![N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide](/img/structure/B2943252.png)
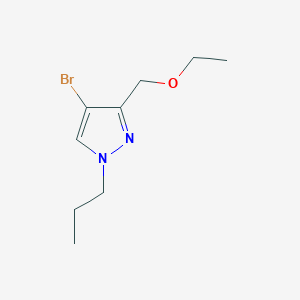
![N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-methylbenzamide](/img/structure/B2943254.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(1-methylpyrazol-4-yl)-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2943255.png)
![3-Methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2943256.png)
![N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]furan-2-carboxamide](/img/structure/B2943257.png)
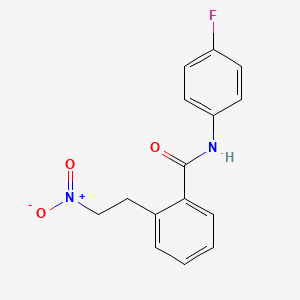
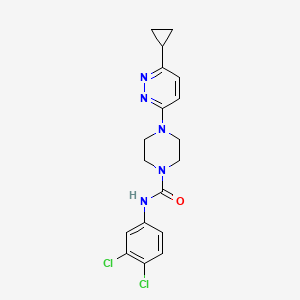
![4-Amino-7-methylthieno[2,3-C]pyridin-5-OL](/img/structure/B2943261.png)
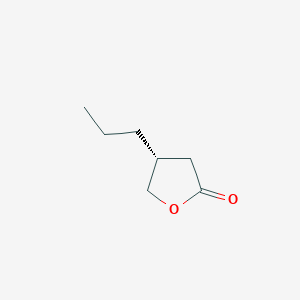
![(Z)-ethyl 2-((4-chlorobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2943267.png)
![N-(3-hydroxypropyl)-N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2943268.png)
